Cas no 2649070-14-2 (1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene)
1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene
- EN300-1978072
- 2649070-14-2
- 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene
-
- Inchi: 1S/C9H7ClN2O3/c10-8-2-1-3-9(12(14)15)7(8)4-5-11-6-13/h1-3H,4-5H2
- InChI Key: ABWNNLOJNOMNQB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1CCN=C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 226.0145198g/mol
- Monoisotopic Mass: 226.0145198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 75.2Ų
1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978072-0.05g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 0.05g |
$816.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-0.1g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 0.1g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-0.25g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 0.25g |
$893.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-0.5g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 0.5g |
$933.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-1.0g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-1978072-2.5g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 2.5g |
$1903.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-5.0g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 5g |
$2816.0 | 2023-05-26 | ||
| Enamine | EN300-1978072-10.0g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 10g |
$4176.0 | 2023-05-26 | ||
| Enamine | EN300-1978072-1g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 1g |
$971.0 | 2023-09-16 | ||
| Enamine | EN300-1978072-5g |
1-chloro-2-(2-isocyanatoethyl)-3-nitrobenzene |
2649070-14-2 | 5g |
$2816.0 | 2023-09-16 |
1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene
Recent Advances in the Study of 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene (CAS: 2649070-14-2)
The chemical compound 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene (CAS: 2649070-14-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isocyanate and nitro functional groups, has shown promising potential in various applications, including drug synthesis, material science, and biochemical probes. Recent studies have focused on elucidating its reactivity, stability, and potential biological activities, which could pave the way for novel therapeutic agents and advanced materials.
One of the key areas of research involves the synthesis and characterization of 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an optimized synthetic route that improves yield and purity, addressing previous challenges related to its instability under certain conditions. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. This breakthrough is expected to facilitate further exploration of its applications in medicinal chemistry.
In addition to its synthetic utility, 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene has been investigated for its potential as a biochemical probe. A recent study in ACS Chemical Biology (2024) highlighted its ability to selectively modify proteins and peptides, making it a valuable tool for studying protein-protein interactions and post-translational modifications. The isocyanate group's reactivity with nucleophilic residues, such as lysine and cysteine, was particularly emphasized, suggesting its utility in targeted protein labeling and drug delivery systems.
Another notable application of this compound lies in its role as an intermediate in the synthesis of more complex pharmaceutical agents. Research published in Organic Letters (2023) described its use in the construction of nitroaromatic scaffolds, which are prevalent in many bioactive molecules. The study demonstrated that 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene can serve as a versatile building block for the development of anticancer and antimicrobial agents, owing to its ability to undergo diverse chemical transformations.
Despite these advancements, challenges remain in the safe handling and storage of 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene due to its reactive isocyanate group. A recent review in Chemical Research in Toxicology (2024) discussed the compound's potential toxicity and recommended stringent safety protocols for laboratory use. The review also called for further studies to assess its environmental impact and long-term stability under various conditions.
In conclusion, 1-Chloro-2-(2-isocyanatoethyl)-3-nitrobenzene (CAS: 2649070-14-2) represents a compound of growing importance in chemical biology and pharmaceutical research. Its unique chemical properties and versatile applications make it a subject of ongoing investigation. Future research directions may include exploring its biological activities, optimizing its synthetic pathways, and developing safer handling protocols. As the field progresses, this compound is likely to play a pivotal role in the discovery of new drugs and materials.
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